Bienvenue dans la boutique en ligne BenchChem!

XL228

BCR-ABL T315I mutation TKI resistance CML

XL228 is the definitive tool compound for investigating imatinib- and dasatinib-resistant leukemias driven by the BCR-ABL T315I gatekeeper mutation. It offers unmatched potency against T315I BCR-ABL (Ki=1.4 nM; cellular IC50=406 nM, ~17-fold superior to MK-0457), combined with unique simultaneous inhibition of IGF-1R (IC50=1.6 nM, ~50–90× stronger than NVP-AEW541), SRC, and Aurora A. For radiobiology, it provides characterized radiosensitization (EF 1.52–1.67 at 10 nM). Single-agent, multi-pathway target engagement validated by clinical pharmacodynamics and in vivo EC50 benchmarks.

Molecular Formula C22H31N9O
Molecular Weight 437.5 g/mol
CAS No. 952306-27-3
Cat. No. B8049575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL228
CAS952306-27-3
Molecular FormulaC22H31N9O
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5
InChIInChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28)
InChIKeyALKJNCZNEOTEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XL228 (CAS 952306-27-3) Procurement Overview: Multi-Targeted Kinase Inhibitor Profile


XL228 is an investigational small-molecule multi-targeted protein kinase inhibitor with a molecular formula of C22H31N9O and a molecular weight of 437.54 g/mol [1]. It exhibits potent low-nanomolar biochemical activity against a broad spectrum of kinases, including wild-type ABL (Ki/IC50 = 5 nM), the imatinib- and dasatinib-resistant BCR-ABL T315I mutant (Ki/IC50 = 1.4–1.6 nM), Aurora A (IC50 = 3.1 nM), IGF-1R (IC50 = 1.6 nM), SRC (IC50 = 6.1 nM), LYN (IC50 = 2 nM), FGFR1-3, and ALK [2]. XL228 was advanced to Phase 1 clinical trials for Philadelphia chromosome-positive (Ph+) leukemias, multiple myeloma, and advanced solid tumors, with the maximum tolerated dose (MTD) established at 6.5 mg/kg via weekly 1-hour intravenous infusion [3].

Why Standard BCR-ABL TKIs or Single-Target IGF-1R Inhibitors Cannot Substitute for XL228 in T315I-Mutant or Multi-Pathway-Driven Models


Generic substitution or the use of single-target kinase inhibitors is scientifically invalid for applications requiring XL228's unique pharmacological fingerprint. First, the clinically relevant BCR-ABL T315I gatekeeper mutation confers high-level resistance to both first-generation (imatinib) and second-generation (dasatinib, nilotinib) BCR-ABL tyrosine kinase inhibitors, rendering them ineffective against T315I-harboring leukemic cells [1]. Second, XL228's simultaneous potent inhibition of IGF-1R (IC50 = 1.6 nM), SRC (IC50 = 6.1 nM), and Aurora kinases (IC50 = 3.1 nM) cannot be replicated by selective BCR-ABL inhibitors such as ponatinib, which lacks clinically meaningful IGF-1R inhibitory activity, nor by selective IGF-1R inhibitors such as NVP-AEW541 (IGF-1R IC50 = 86–150 nM), which lack BCR-ABL inhibitory activity and demonstrate approximately 50- to 90-fold weaker IGF-1R potency than XL228 [2]. Furthermore, XL228 exhibits a distinct spectrum of additional kinase targets including FGFR1-3 and ALK, which contribute to anti-proliferative activity in specific genetically defined cancer models [3].

XL228 (CAS 952306-27-3) Quantified Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Superior Potency Against T315I Mutant BCR-ABL Versus Imatinib and Dasatinib

XL228 demonstrates potent biochemical inhibition of the T315I gatekeeper mutant form of BCR-ABL, which confers resistance to imatinib and dasatinib. In a direct head-to-head comparison in BaF3 cells expressing BCR-ABL T315I, XL228 achieved an IC50 of 406 nM for downregulating BCR-ABL phosphorylation, whereas MK-0457 required 6,912 nM, and both imatinib and dasatinib showed no meaningful inhibition (IC50 >10,000 nM) [1]. Biochemically, XL228 inhibits the isolated ABL T315I kinase domain with a Ki of 1.4 nM [2].

BCR-ABL T315I mutation TKI resistance CML Ph+ ALL

Quantified IGF-1R Inhibitory Potency Superior to Selective IGF-1R Inhibitor NVP-AEW541

XL228 inhibits insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 1.6 nM in cell-free biochemical assays . This potency substantially exceeds that of the selective IGF-1R inhibitor NVP-AEW541, which exhibits an IC50 of 86 nM (0.086 µM) against IGF-1R autophosphorylation and 150 nM in cell-free assays [1]. XL228 thus provides approximately 50- to 90-fold greater biochemical potency against IGF-1R while simultaneously inhibiting BCR-ABL, SRC, and Aurora kinases—a multi-target profile unavailable with NVP-AEW541.

IGF-1R IGF-1 signaling kinase inhibitor selectivity cancer

In Vivo Target Engagement: BCR-ABL and STAT5 Phosphorylation Suppression in Xenograft Tumors

In K562 xenograft tumor models, XL228 demonstrates robust in vivo target engagement. Single-dose pharmacodynamic studies show that BCR-ABL phosphorylation is decreased by 50% at an XL228 plasma concentration of 3.5 μM, while phosphorylation of the downstream effector STAT5 is decreased by 50% at a lower plasma concentration of 0.8 μM [1]. This quantitative dose-response relationship for on-target pathway suppression provides a validated framework for in vivo experimental design.

in vivo pharmacodynamics BCR-ABL signaling xenograft STAT5

Clinical Pharmacodynamic Confirmation of Multi-Kinase Pathway Inhibition in Human Tumor and Surrogate Tissues

Phase 1 clinical pharmacodynamic assessments confirmed that XL228 inhibits multiple intended kinase targets in human subjects. In a patient dosed at 5.4 mg/kg, hair follicle analyses demonstrated reductions in phospho-IGF-1R of 39% and phospho-FAK1 (a downstream marker of SRC family kinase activity) of 42% [1]. Additionally, analyses of tumor biopsies and peripheral blood cells revealed consistent inhibition of IGF-1R, SRC, Aurora B, and FGFR1 signaling pathways [2]. These clinical PD data validate that the multi-target inhibition profile observed preclinically translates to human subjects.

clinical pharmacodynamics IGF-1R SRC FGFR1 biomarker

Broad Kinase Selectivity Profile Encompassing ALK and FGFR Mutations Not Addressed by Standard BCR-ABL Inhibitors

Beyond its BCR-ABL and IGF-1R activities, XL228 inhibits FGFR1-3 and ALK kinases—targets not addressed by approved BCR-ABL inhibitors such as imatinib, dasatinib, nilotinib, or ponatinib at comparable potency. In a panel of cancer cell lines, approximately 30% exhibited XL228 IC50 values of <100 nM in viability assays, with sensitive lines frequently harboring characterized ALK or FGFR mutations or amplifications [1]. Cell lines with the highest response to XL228 were often sensitive to other Aurora, ALK, or FGFR inhibitors, suggesting that the compound's broader target spectrum contributes functionally to its anti-proliferative activity in genetically defined subsets [2].

kinase selectivity FGFR ALK cancer cell line panel

Enhanced Radiosensitization in NSCLC and Head and Neck Cancer Cell Lines

XL228 enhances the radiosensitivity of multiple cancer cell lines. At a concentration of 10 nM, XL228 increased radiosensitivity with enhancement factors (EF, defined as the ratio of radiation doses required to achieve 50% survival fraction in the presence versus absence of XL228) of 1.52 in H460 NSCLC cells, 1.31 in A549 NSCLC cells, and 1.67 in FaDu head and neck cancer cells [1]. The EF >1 indicates that XL228 reduces the radiation dose required to achieve equivalent cytotoxicity, a property linked to its Aurora kinase inhibitory activity and mitotic disruption [2].

radiosensitization NSCLC head and neck cancer Aurora kinase

XL228 (CAS 952306-27-3) Evidence-Backed Research and Procurement Application Scenarios


BCR-ABL T315I Gatekeeper Mutation Resistance Modeling and Inhibitor Screening

XL228 is the optimal tool compound for studying imatinib- and dasatinib-resistant CML and Ph+ ALL driven by the BCR-ABL T315I gatekeeper mutation. Its IC50 of 406 nM for inhibiting T315I BCR-ABL phosphorylation in BaF3 cells is ~17-fold lower than MK-0457 (6,912 nM), while imatinib and dasatinib exhibit no meaningful inhibition (>10,000 nM) [1]. Biochemically, XL228 inhibits the isolated ABL T315I kinase domain with a Ki of 1.4 nM [2]. For procurement decisions involving T315I-mutant experimental systems, XL228 provides quantitatively validated superiority over first-generation, second-generation, and alternative Aurora/ABL inhibitor tool compounds.

Multi-Pathway Inhibition Studies Requiring Concurrent IGF-1R, SRC, and Aurora Kinase Blockade

For experimental designs requiring simultaneous inhibition of IGF-1R (IC50 = 1.6 nM), SRC (IC50 = 6.1 nM), and Aurora A (IC50 = 3.1 nM), XL228 offers a unique single-agent solution [1]. Its IGF-1R potency is approximately 50- to 90-fold greater than the selective IGF-1R inhibitor NVP-AEW541 (IC50 = 86–150 nM) [2], while also providing BCR-ABL and Aurora inhibitory activities absent from selective IGF-1R agents. Clinical pharmacodynamic data confirm that XL228 inhibits these pathways in human subjects, with documented reductions of 39% in phospho-IGF-1R and 42% in phospho-FAK1 (SRC pathway) at clinically relevant doses [3].

In Vivo Xenograft Pharmacodynamic Studies with Defined Target Engagement Benchmarks

XL228 is supported by quantitative in vivo pharmacodynamic benchmarks that enable precise dose selection for target engagement. In K562 xenograft tumors, a 50% reduction in phospho-BCR-ABL is achieved at 3.5 μM plasma concentration, and a 50% reduction in phospho-STAT5 is achieved at 0.8 μM plasma concentration [1]. These EC50 values provide researchers with experimentally validated exposure-response relationships for designing in vivo efficacy studies with defined levels of pathway suppression. The compound's terminal half-life of 27–54 hours following IV administration supports weekly dosing schedules in xenograft models [2].

Combination Radiobiology Studies in NSCLC and Head and Neck Cancer Models

For radiobiology research programs, XL228 offers a quantitatively characterized radiosensitization profile. At 10 nM, XL228 enhances radiation efficacy with enhancement factors (EF) of 1.52 in H460 NSCLC cells, 1.31 in A549 NSCLC cells, and 1.67 in FaDu head and neck cancer cells [1]. This radiosensitization, attributable to Aurora kinase inhibition and mitotic spindle disruption, distinguishes XL228 from kinase inhibitors lacking Aurora activity [2]. Researchers can leverage these EF values to design combination radiation-XL228 studies with empirically defined dose-effect relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL228

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.